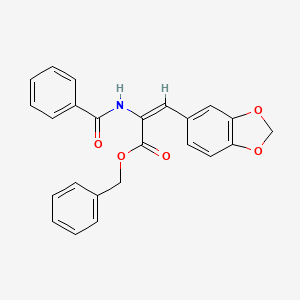![molecular formula C19H19N3O2 B5427633 1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-3-(2-furyl)-2-propen-1-one](/img/structure/B5427633.png)
1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-3-(2-furyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-3-(2-furyl)-2-propen-1-one, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a member of the class of chalcones, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-3-(2-furyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of various genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest. In addition, this compound has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory and anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-3-(2-furyl)-2-propen-1-one is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. This compound is also relatively easy to synthesize, which makes it a convenient compound for laboratory experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-3-(2-furyl)-2-propen-1-one. One area of interest is the development of this compound-based drug delivery systems, which could improve the solubility and bioavailability of the compound. Another area of interest is the investigation of this compound's potential applications in the treatment of other diseases, such as diabetes and neurodegenerative disorders. Finally, further research is needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Synthesemethoden
1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-3-(2-furyl)-2-propen-1-one can be synthesized through a multistep process involving the reaction of 5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid with 4-bromoacetophenone, followed by the reaction of the resulting product with 2-furylboronic acid. The final step involves the reaction of the intermediate product with 4-nitrophenylhydrazine and sodium ethoxide.
Wissenschaftliche Forschungsanwendungen
1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-3-(2-furyl)-2-propen-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory, antioxidant, and antidiabetic properties.
Eigenschaften
IUPAC Name |
(Z)-1-[4-(5-tert-butyltriazol-1-yl)phenyl]-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-19(2,3)18-13-20-21-22(18)15-8-6-14(7-9-15)17(23)11-10-16-5-4-12-24-16/h4-13H,1-3H3/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROZZXPSFXWSTJ-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=NN1C2=CC=C(C=C2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CN=NN1C2=CC=C(C=C2)C(=O)/C=C\C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(imidazo[1,2-b]pyridazin-3-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5427552.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5427554.png)
![4-methoxy-N'-{[(4-methylphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5427555.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol](/img/structure/B5427562.png)
![7-(cyclohex-3-en-1-ylcarbonyl)-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5427566.png)
![4-(2,5-dimethylbenzoyl)-5-(2-furyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5427574.png)
![2-(dimethylamino)-4-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B5427579.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5427588.png)

![2-[{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}(methyl)amino]benzoic acid](/img/structure/B5427599.png)
![7-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5427603.png)
![3-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B5427609.png)

![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5427621.png)